Ethyl 2-norbornylcarbamate
Description
Ethyl 2-norbornylcarbamate is a carbamate ester characterized by a bicyclic 2-norbornyl group attached to a carbamate functional group (NHCOO-) with an ethyl substituent. Replacing the acetate group with a carbamate moiety yields a molecular formula of C₉H₁₅NO₂ (MW: 173.22 g/mol). The rigid bicyclic framework likely enhances steric hindrance and thermal stability compared to linear or aromatic carbamates.
Properties
IUPAC Name |
ethyl N-(2-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)11-9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMRXRYLIWEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995415 | |
| Record name | Ethyl hydrogen bicyclo[2.2.1]heptan-2-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74039-10-4 | |
| Record name | Carbamic acid, bicyclo[2.2.1]hept-2-yl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74039-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Norbornanecarbamic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074039104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-norbornylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrogen bicyclo[2.2.1]heptan-2-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-norbornylcarbamate can be synthesized through several methods. One common method involves the reaction of 2-norbornylamine with ethyl chloroformate. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and can be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-norbornylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Ethyl 2-norbornylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of carbamate-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-norbornylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Key Observations:
- Bicyclic vs. Aromatic Groups: The norbornyl group imparts rigidity and low solubility compared to aromatic carbamates (e.g., Ethyl N-(2-methylphenyl)carbamate), which exhibit moderate stability due to resonance effects .
- Polar Substituents: Ethyl N-(2-cyanoacetyl)carbamate’s cyano group enhances polarity and solubility but reduces stability due to reactivity .
Analytical Methods
Detection methods for carbamates often involve GC-MS with polar columns (e.g., DB-WAX) and limits of detection (LOD) between 2–5 μg/L, as seen in ethyl carbamate analysis . This compound’s nonpolar nature may require similar protocols with optimized extraction (e.g., dichloromethane) .
Biological Activity
Ethyl 2-norbornylcarbamate is an organic compound classified as a carbamate, which are esters derived from carbamic acid. This compound has garnered attention due to its unique structural characteristics and potential biological activities, particularly in the fields of medicine and agriculture.
Chemical Structure and Properties
- IUPAC Name : Ethyl N-(2-bicyclo[2.2.1]heptanyl)carbamate
- Molecular Formula : C10H17NO2
- CAS Number : 74039-10-4
The compound's structure includes a norbornyl group, contributing to its distinct steric and electronic properties, which may influence its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. These properties make it a candidate for further investigation in pharmaceutical applications aimed at treating infections caused by resistant microorganisms.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, making it a valuable compound in drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the norbornyl group can significantly influence its biological properties. For instance, variations in substituents can enhance or diminish its antimicrobial effectiveness .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against various bacterial strains. Results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Fungal Inhibition : A study examining the antifungal properties demonstrated that the compound effectively inhibited the growth of several pathogenic fungi, including Candida species. The minimal inhibitory concentration (MIC) values were determined, underscoring its potential for therapeutic use in antifungal treatments.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl Carbamate | Known carcinogenic properties | Simpler structure |
| Methyl Carbamate | Similar chemical properties | Different biological activities |
| This compound | Antimicrobial and antifungal | Unique norbornyl group |
This compound stands out due to its unique structural properties, which may contribute to its specific biological activities compared to other carbamates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
